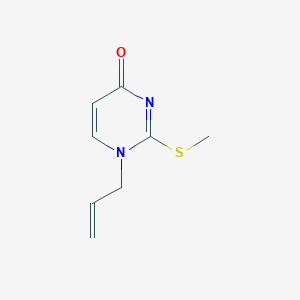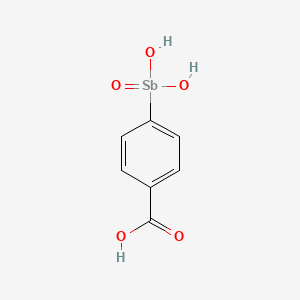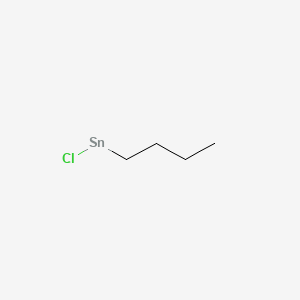![molecular formula C12H14O3 B14723497 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone CAS No. 5438-55-1](/img/structure/B14723497.png)
1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone is an organic compound belonging to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with prop-2-en-1-yl bromide in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the prop-2-en-1-yl and ethanone groups.
Coniferyl alcohol: Contains the hydroxy and methoxy groups along with a prop-2-en-1-yl group but lacks the ethanone group
Propriétés
Numéro CAS |
5438-55-1 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-5-9-6-10(8(2)13)7-11(15-3)12(9)14/h4,6-7,14H,1,5H2,2-3H3 |
Clé InChI |
CHHFXWGARSXQNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)OC)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
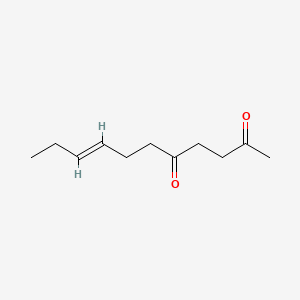
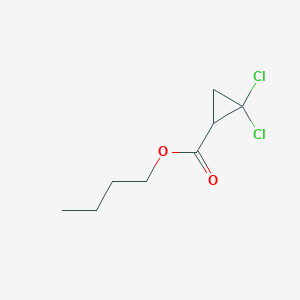
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
